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Compound of Interest

Compound Name: 2-lodo-1H-benzoimidazole

Cat. No.: B1610520

An In-Depth Technical Guide to the Physical Characteristics of 2-lodo-1H-benzoimidazole
Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-lodo-1H-benzoimidazole is a pivotal heterocyclic compound, serving as a versatile
precursor in the synthesis of pharmacologically active molecules and functional materials.[1] Its
utility is fundamentally linked to its physical properties, which dictate its purity, reactivity, and
handling. This guide provides an in-depth examination of the key physical characteristics of 2-
lodo-1H-benzoimidazole. Moving beyond a simple data sheet, this document offers expert
insights into the experimental methodologies required for its characterization, ensuring both
scientific integrity and practical applicability for professionals in the field.

Molecular Identity and Core Physical Properties

2-lodo-1H-benzoimidazole is a derivative of benzimidazole, a fused bicyclic system
composed of benzene and imidazole rings, with an iodine atom substituted at the 2-position.[1]
This iodine atom is a key functional handle; its ability to be readily replaced via nucleophilic
substitution reactions makes the molecule a valuable building block in synthetic chemistry.[1]

The fundamental identity and appearance of the compound are summarized below.
Caption: 2D Structure of 2-lodo-1H-benzoimidazole.

Table 1: Core Physical and Chemical Identifiers
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Property Value Source(s)
IUPAC Name 2-iodo-1H-benzimidazole [1112]

CAS Number 27692-04-2 [1][21[3]
Molecular Formula C7HsIN2 [11[2]
Molecular Weight 244.03 g/mol [1112]
Physical Form Off-white solid [3]

Purity (Typical) >96% [3]

Thermal Analysis: Melting Point Determination

The melting point of a crystalline solid is a critical physical constant used to assess its identity
and purity. A sharp melting range typically indicates a high degree of purity, whereas a broad or
depressed range often suggests the presence of impurities. While a definitive melting point for
2-lodo-1H-benzoimidazole is not consistently reported in the literature, this section provides
the authoritative protocol for its determination.

Causality in Experimental Design

The choice of a capillary-based melting point apparatus (such as a Mel-Temp or similar device)
is predicated on its efficiency and requirement for minimal sample. The rate of heating is the
most critical parameter; a slow ramp rate (1-2 °C per minute) near the expected melting point is
essential to allow for thermal equilibrium between the sample and the heating block, ensuring
an accurate reading.

Experimental Protocol: Capillary Melting Point
Determination

o Sample Preparation: Ensure the 2-lodo-1H-benzoimidazole sample is completely dry and
finely powdered. A solvent-free, homogenous powder prevents inaccuracies from residual
solvent or large crystal lattices.

o Capillary Loading: Tap the open end of a glass capillary tube into the sample powder, forcing
a small amount of material into the tube. Invert the tube and tap the sealed end gently on a
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hard surface to pack the sample into a dense column approximately 2-3 mm high at the
bottom.

Apparatus Setup: Place the loaded capillary into the sample holder of the melting point
apparatus. Ensure the thermometer or thermocouple is correctly positioned to accurately
measure the temperature of the heating block.

Rapid Heating (Initial): Set the apparatus to heat rapidly to a temperature approximately 15-
20 °C below the expected melting point. For context, the parent compound, 1H-
Benzimidazole, melts at 170-172 °C. Due to the heavier iodine atom and potentially different
crystal packing, the melting point of the iodo-derivative is expected to be in a similar or
slightly higher range.

Slow Heating (Measurement): Reduce the heating rate to 1-2 °C per minute.

Observation and Recording: Observe the sample through the magnifying lens. Record the
temperature at which the first drop of liquid appears (T1) and the temperature at which the
entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
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Caption: Workflow for Melting Point Determination.
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Solubility Profile and Purification by
Recrystallization

Understanding the solubility of 2-lodo-1H-benzoimidazole is paramount for its purification,
reaction setup, and formulation. Its structure, featuring a polar N-H bond, a nonpolar benzene
ring, and a halogen substituent, suggests moderate solubility in polar protic solvents and
limited solubility in nonpolar solvents.

Solvent Selection and Rationale

Based on experimental evidence for related compounds, methanol and ethanol are effective
solvents for recrystallization, with methanol being particularly suited for compounds with higher
solubility requirements.[1] The parent benzimidazole is freely soluble in alcohol but sparingly
soluble in ether and practically insoluble in hydrocarbons like benzene or petroleum ether.[4] It
is also known to be soluble in aqueous acids and strong bases due to the formation of soluble
salts.[4] This provides a strong predictive framework for 2-lodo-1H-benzoimidazole.

Experimental Protocol: Purification via Recrystallization

This protocol is a self-validating system; successful execution will yield visible, well-formed
crystals of higher purity than the starting material.

 Dissolution: In a flask, add the crude 2-lodo-1H-benzoimidazole solid. Add a minimal
amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture to boiling with
stirring. The goal is to use the minimum volume of hot solvent required to fully dissolve the
solid, creating a saturated solution.

» Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to
remove them. This step must be done quickly with pre-heated equipment to prevent
premature crystallization.

o Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to
cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large,
pure crystals by allowing the lattice to form in an ordered manner, excluding impurities.
Subsequently, place the flask in an ice bath to maximize the yield of precipitated crystals.

« |solation: Collect the purified crystals by vacuum filtration using a Bichner funnel.
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» Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This

removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving
a significant amount of the product.

e Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product
should be a free-flowing, crystalline solid.
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Caption: Workflow for Purification by Recrystallization.
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Spectroscopic Characterization for Structural
Verification

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
While fully assigned spectra for 2-lodo-1H-benzoimidazole are not widely published, its
structure allows for clear predictions of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-lodo-1H-benzoimidazole, DMSO-ds is the recommended solvent
due to its ability to dissolve the compound and the downfield chemical shift of its residual
proton peak, which avoids interference with analyte signals.

o Expected *H NMR Signals (in DMSO-de):

o ~12.5-13.5 ppm (singlet, broad, 1H): This signal corresponds to the acidic N-H proton of
the imidazole ring. Its broadness is due to quadrupole broadening and potential hydrogen
exchange.[5][6]

o ~7.2-7.8 ppm (multiplets, 4H): These signals arise from the four protons on the benzene
ring. The symmetry of the molecule is broken by the imidazole fusion, leading to complex
splitting patterns (likely two sets of multiplets).

o Expected 3C NMR Signals (in DMSO-ds):
o The spectrum will show 7 distinct carbon signals.

o C2 (C-I): The carbon directly attached to the iodine atom will be significantly shifted due to
the heavy atom effect. Its exact position is difficult to predict without empirical data but will
be unique.

o Aromatic Carbons: The remaining six carbons of the benzimidazole core will appear in the
typical aromatic region (~110-150 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation corresponding to specific vibrational modes.

o Expected Key Absorptions:
o ~3100-3300 cm~? (broad): N-H stretching vibration of the imidazole ring.
o ~3000-3100 cm~1 (sharp, medium): Aromatic C-H stretching vibrations.

o ~1450-1620 cm~* (multiple bands): C=N and C=C stretching vibrations within the fused
ring system. This "fingerprint” region is highly characteristic of the benzimidazole core.

o Below 800 cm~1: C-I stretching vibration, typically found at low frequencies.

Protocol for Acquiring Spectroscopic Data

 NMR Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry solid and dissolve
it in ~0.7 mL of deuterated solvent (e.g., DMSO-ds) in an NMR tube. Ensure the solid is fully
dissolved.

 NMR Data Acquisition: Acquire *H and 13C spectra on a standard NMR spectrometer (e.g.,
400 MHz or higher). Standard acquisition parameters are typically sufficient.

e FTIR Sample Preparation: Place a small amount of the dry, solid sample directly onto the
crystal of an Attenuated Total Reflectance (ATR-FTIR) accessory.

o FTIR Data Acquisition: Apply pressure to ensure good contact between the sample and the
ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-
noise ratio.

Conclusion

The physical characteristics of 2-lodo-1H-benzoimidazole—an off-white, crystalline solid—are
foundational to its application in research and development. While specific thermal and spectral
data require empirical determination, its properties can be reliably predicted based on its well-
defined molecular structure and comparison with the parent benzimidazole scaffold. The robust
experimental protocols detailed in this guide provide the necessary framework for researchers
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to accurately characterize this important synthetic intermediate, ensuring data integrity and
facilitating its effective use in the synthesis of next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.smolecule.com/products/s1921542
https://pubchem.ncbi.nlm.nih.gov/compound/2-iodo-1H-benzimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-iodo-1H-benzimidazole
https://www.sigmaaldrich.com/US/en/product/jwpharmlabllc/jwph3249ce20?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/Benzimidazole
https://www.rsc.org/suppdata/gc/c3/c3gc42551g/c3gc42551g1.pdf
https://www.researchgate.net/figure/Fig-S1-1-H-NMR-of-2-hydroxymethylbenzimidazole_fig1_255758690
https://www.benchchem.com/product/b1610520#physical-characteristics-of-2-iodo-1h-benzoimidazole
https://www.benchchem.com/product/b1610520#physical-characteristics-of-2-iodo-1h-benzoimidazole
https://www.benchchem.com/product/b1610520#physical-characteristics-of-2-iodo-1h-benzoimidazole
https://www.benchchem.com/product/b1610520#physical-characteristics-of-2-iodo-1h-benzoimidazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1610520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

